
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown potential in scientific research applications. It was first synthesized in 2009 by a group of researchers at a pharmaceutical company in Japan. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The exact mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is not yet fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of numerous proteins that are critical for cancer cell growth and survival. By inhibiting HSP90, N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A may disrupt these processes and ultimately lead to cancer cell death.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has also been shown to have other biochemical and physiological effects. Studies have demonstrated its ability to inhibit the production of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, although further research is needed in this area.
实验室实验的优点和局限性
One of the main advantages of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A for lab experiments is its relatively low toxicity compared to other cancer treatments such as chemotherapy. This makes it a potentially attractive option for combination therapies that may enhance efficacy while minimizing side effects. However, one limitation of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is its relatively low solubility, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are numerous potential future directions for research on N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another potential direction is the investigation of combination therapies with other cancer treatments to enhance efficacy. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A and its potential applications in other areas of medicine beyond cancer and inflammation.
合成方法
The synthesis of N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A involves a multi-step process starting with the reaction of 3-acetylphenylboronic acid and 3,4-difluoronitrobenzene in the presence of a palladium catalyst. This is followed by reduction of the nitro group to an amine using sodium borohydride, and subsequent reaction with methylsulfonyl chloride to form the final product.
科学研究应用
N~2~-(3-acetylphenyl)-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to have potential in a variety of scientific research applications, particularly in the field of cancer research. Studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo, as well as its potential to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-11(22)12-4-3-5-14(8-12)21(26(2,24)25)10-17(23)20-13-6-7-15(18)16(19)9-13/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGESOGNXJRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-acetylphenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

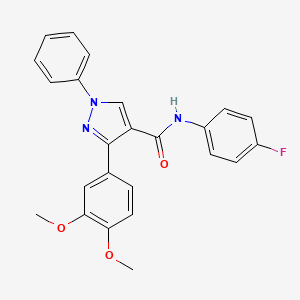
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)
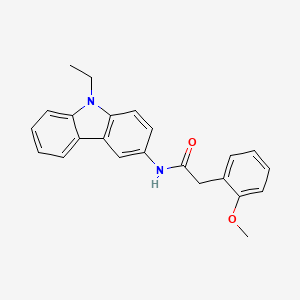
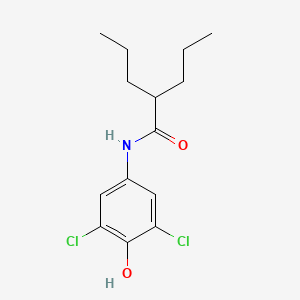
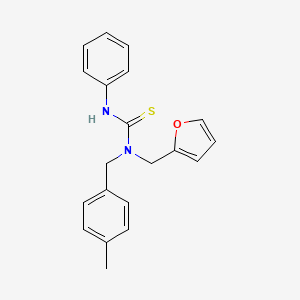

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
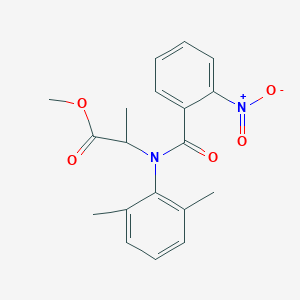
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)
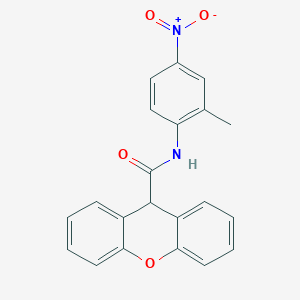

![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)